2-Phenyl-3-piperidin-3-yl-1H-indole
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Overview
Description
2-Phenyl-3-piperidin-3-yl-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The addition of a piperidine ring to the indole structure enhances its pharmacological potential, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-piperidin-3-yl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective reduction processes and other advanced synthetic techniques to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-piperidin-3-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-Phenyl-3-piperidin-3-yl-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-piperidin-3-yl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-(Piperidin-1-yl)propyl)indole: A similar compound with a piperidine ring attached to the indole structure, known for its pharmacokinetic advantages.
2-Phenylindole: A parent structure of selective estrogen receptor modulators (SERMs) like zindoxifene and bazedoxifene.
Uniqueness
2-Phenyl-3-piperidin-3-yl-1H-indole is unique due to its combined indole and piperidine structures, which confer enhanced pharmacological properties. The presence of both rings allows for diverse interactions with biological targets, making it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C19H20N2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-phenyl-3-piperidin-3-yl-1H-indole |
InChI |
InChI=1S/C19H20N2/c1-2-7-14(8-3-1)19-18(15-9-6-12-20-13-15)16-10-4-5-11-17(16)21-19/h1-5,7-8,10-11,15,20-21H,6,9,12-13H2 |
InChI Key |
FYHCOUIJWCQUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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